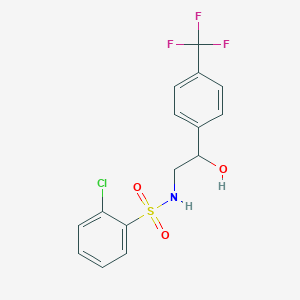
2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide” is a benzenesulfoamide derivative . It is a high-affinity synthetic ligand for both RORα and RORγ . It has been found to inhibit the transactivation activity of RORα and RORγ .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . This includes free radical bromination, nucleophilic substitution, and oxidation . The synthesis of trifluoromethylpyridines, which are structurally similar, involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The assembly of pyridine from a trifluoromethyl-containing building block is another method .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzenesulfoamide group and a trifluoromethylphenyl group . The trifluoromethyl group is attached to the phenyl group, which is further connected to the benzenesulfoamide group .Chemical Reactions Analysis
Reactions at the benzylic position are crucial for the synthesis of such compounds . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The reaction mechanism often involves the formation of a radical intermediate .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in the structure of such compounds is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups using a palladium catalyst. The compound , with its trifluoromethyl group, can serve as an organoboron reagent in SM coupling reactions. These reactions are widely applied in synthetic chemistry due to their mild conditions and functional group tolerance .
RORα/γ Modulation
The compound T0901317, which contains a trifluoromethyl group, acts as a chemical probe for examining the function of RORα and RORγ receptors. These receptors play essential roles in metabolic and immune regulation. Small molecules like T0901317 can potentially be developed into therapeutic agents for addressing metabolic disorders and immune-related conditions .
Pexidartinib Synthesis
In the synthesis of pexidartinib (a kinase inhibitor), the free amine intermediate is transformed into the final product by reducing amination. The trifluoromethyl group in the precursor compound contributes to the overall structure and function of pexidartinib .
Protodeboronation in Organic Synthesis
Protodeboronation of alkyl boronic esters is an essential process in organic synthesis. While many protocols exist for functionalizing deboronation, protodeboronation remains less explored. The compound’s boron center can participate in such reactions, leading to valuable building blocks for further synthetic transformations .
Fluazifop Intermediate Synthesis
The compound 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as a key intermediate in the synthesis of fluazifop, an herbicide. Vapor-phase reactions allow controlled introduction of chlorine atoms to the pyridine ring, demonstrating the compound’s utility in agrochemical applications .
Wirkmechanismus
Target of Action
The primary targets of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide are the Retinoic acid receptor-related Orphan Receptors alpha and gamma (RORα and RORγ) . These receptors play a crucial role in several biological processes, including immune response, metabolism, and development.
Mode of Action
2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide binds directly to RORα and RORγ with high affinity . This binding results in the modulation of the receptor’s ability to interact with transcriptional cofactor proteins , altering the expression of genes regulated by these receptors.
Biochemical Pathways
The interaction of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide with RORα and RORγ affects various biochemical pathways. For instance, it can influence the metabolism of mitochondria , which are essential for energy production in cells. Additionally, it can lead to the up-regulation of the ATP-binding cassette transporter A1 (ABCA1) gene expression , which plays a critical role in lipid metabolism.
Pharmacokinetics
The trifluoromethyl group in the compound is known to improve drug potency , which may enhance its bioavailability.
Result of Action
The molecular and cellular effects of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide’s action are diverse due to its interaction with RORα and RORγ. It can modulate gene expression, influence mitochondrial metabolism, and alter lipid metabolism . These changes can have various downstream effects, potentially influencing processes such as immune response and development.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide. For instance, the presence of a trifluoromethyl group in the compound can enhance its potency . .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO3S/c16-12-3-1-2-4-14(12)24(22,23)20-9-13(21)10-5-7-11(8-6-10)15(17,18)19/h1-8,13,20-21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEBVIALQIFUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

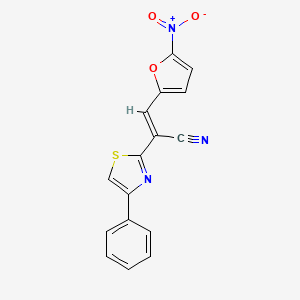
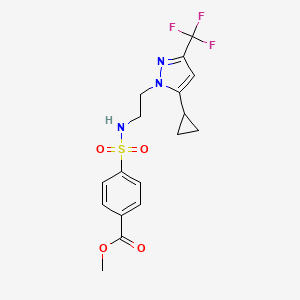
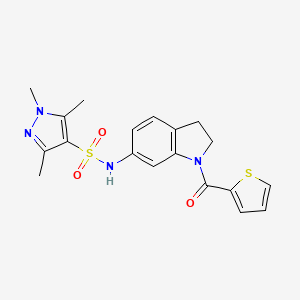
![1,3-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2514482.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2514483.png)
![3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B2514484.png)
![Methyl 2-[({[4-oxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2514487.png)
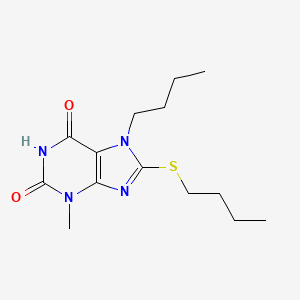
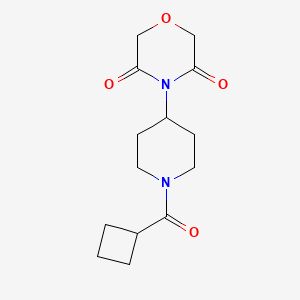
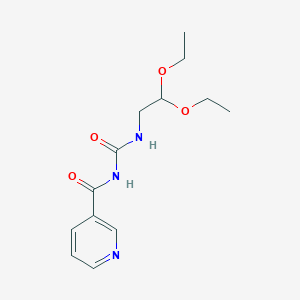
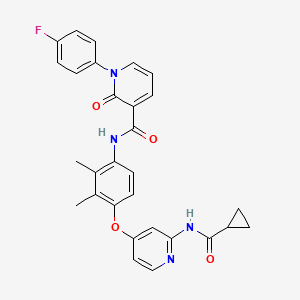
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2514494.png)

![2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2514498.png)